Bis(tridecafluorohexyl) disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tridecafluorohexyl) disulphide: is a chemical compound with the molecular formula C12F26S2 and a molecular weight of 702.22 g/mol . It is characterized by the presence of two tridecafluorohexyl groups connected by a disulphide bond. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high chemical stability and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulphides, including bis(tridecafluorohexyl) disulphide, typically involves the oxidation of thiols. One common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide under mild conditions . Another approach involves the use of N-thiohydroxy succinimide esters (NTSEs) as intermediates, which react with thiols to form disulphides .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Bis(tridecafluorohexyl) disulphide undergoes various chemical reactions, including:
Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to form thiols.
Substitution: The fluorine atoms in the tridecafluorohexyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Fluorinated derivatives with substituted groups.
Scientific Research Applications
Chemistry: Bis(tridecafluorohexyl) disulphide is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of materials with high chemical resistance and hydrophobicity .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature makes it useful in the design of drug delivery systems and biomaterials .
Industry: In industrial applications, this compound is used in the production of specialty coatings and lubricants. Its chemical stability and resistance to harsh environments make it suitable for use in extreme conditions .
Mechanism of Action
The mechanism of action of bis(tridecafluorohexyl) disulphide involves its interaction with molecular targets through its disulphide bond and fluorinated groups. The disulphide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorinated groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
- Bis(pentadecafluorooctyl) disulphide
- Bis(nonadecafluorodecyl) disulphide
- Bis(trifluoromethyl) disulphide
Comparison: Bis(tridecafluorohexyl) disulphide is unique due to its specific chain length and the number of fluorine atoms. Compared to other fluorinated disulphides, it offers a balance between hydrophobicity and chemical stability, making it suitable for a wide range of applications. Its specific properties can be tailored by modifying the chain length and the degree of fluorination .
Properties
CAS No. |
93962-52-8 |
---|---|
Molecular Formula |
C12F26S2 |
Molecular Weight |
702.2 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12F26S2/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)39-40-12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34 |
InChI Key |
OCCOAYPOGQDEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)SSC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.